

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-ethoxy-4-methylbenzoate

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Compound of Interest

Compound Name: *Ethyl 2-ethoxy-4-methylbenzoate*

Cat. No.: *B1589804*

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This guide provides an in-depth analysis of the spectroscopic data for **Ethyl 2-ethoxy-4-methylbenzoate** ($C_{12}H_{16}O_3$), a compound of interest in synthetic chemistry and drug development. While experimental spectra for this specific molecule are not readily available in public databases, this document presents a detailed, predicted spectroscopic profile based on established principles and extensive data from structurally related analogs. This approach offers a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

Ethyl 2-ethoxy-4-methylbenzoate is an aromatic ester with a molecular weight of 208.25 g/mol. [1] Its structure, featuring an ethyl ester, an ethoxy group, and a methyl group on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in chemical reactions.

Caption: Molecular structure of **Ethyl 2-ethoxy-4-methylbenzoate**.

This guide will systematically explore the predicted Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of **Ethyl 2-ethoxy-4-methylbenzoate** in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for each unique proton environment.

Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Justification
~7.7	d	1H	Ar-H (H-6)	The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded aromatic proton. Data from ethyl 2-ethoxybenzoate shows a doublet in this region (~7.76 ppm).
~6.8	d	1H	Ar-H (H-5)	This proton is ortho to the electron-donating ethoxy group and meta to the ester, leading to a more shielded position compared to H-6.
~6.7	s	1H	Ar-H (H-3)	This proton is situated between two electron-donating groups (ethoxy and methyl), making it the most shielded aromatic proton.
~4.3	q	2H	-OCH ₂ CH ₃ (ester)	The methylene protons of the

ethyl ester are adjacent to an oxygen atom and are split by the neighboring methyl group. This is a characteristic chemical shift and splitting pattern for an ethyl ester.

The methylene protons of the ethoxy group are also adjacent to an oxygen atom and are split by their neighboring methyl group. Its chemical shift is slightly different from the ester's methylene due to the different electronic environment.

~4.1

q

2H

-OCH₂CH₃
(ethoxy)

~2.4	s	3H	Ar-CH ₃	The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its chemical shift is typical for an aryl methyl group.
~1.4	t	3H	-OCH ₂ CH ₃ (ester)	The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.
~1.4	t	3H	-OCH ₂ CH ₃ (ethoxy)	The terminal methyl protons of the ethoxy group are also split into a triplet by the adjacent methylene group. The two triplets from the ethyl groups may overlap.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified **Ethyl 2-ethoxy-4-methylbenzoate** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]

- Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Obtain a high-resolution spectrum using standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ^{13}C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment	Justification
~166	C=O (ester)	The carbonyl carbon of an ester typically appears in this downfield region. Data for ethyl benzoate shows this peak around 166.4 ppm.
~158	Ar-C (C-2)	The aromatic carbon bearing the electron-donating ethoxy group is significantly shielded and appears downfield.
~140	Ar-C (C-4)	The aromatic carbon attached to the methyl group.
~131	Ar-C (C-6)	Aromatic CH carbon.
~122	Ar-C (C-1)	The aromatic carbon attached to the ester group.
~112	Ar-C (C-5)	Aromatic CH carbon.
~108	Ar-C (C-3)	Aromatic CH carbon, expected to be the most shielded due to the ortho and para electron-donating groups.
~64	-OCH ₂ CH ₃ (ethoxy)	The methylene carbon of the ethoxy group.
~61	-OCH ₂ CH ₃ (ester)	The methylene carbon of the ethyl ester.
~21	Ar-CH ₃	The methyl carbon attached to the aromatic ring.
~14.5	-OCH ₂ CH ₃ (ester)	The terminal methyl carbon of the ethyl ester.
~14.2	-OCH ₂ CH ₃ (ethoxy)	The terminal methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	C-H stretch (aromatic)
2980-2850	Strong	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1610, ~1580, ~1500	Medium-Weak	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester, aryl-O)
~1100	Strong	C-O stretch (ether, alkyl-O)

Experimental Protocol: IR Spectroscopy (Liquid Film)

- Sample Preparation: As **Ethyl 2-ethoxy-4-methylbenzoate** is expected to be a liquid at room temperature, a neat spectrum can be obtained.
- Cell Preparation: Place a drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
- Measurement: Place a second salt plate on top of the first to create a thin liquid film.
- Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, collecting a sufficient number of scans against a background spectrum of the clean salt plates.[\[4\]](#)[\[5\]](#)

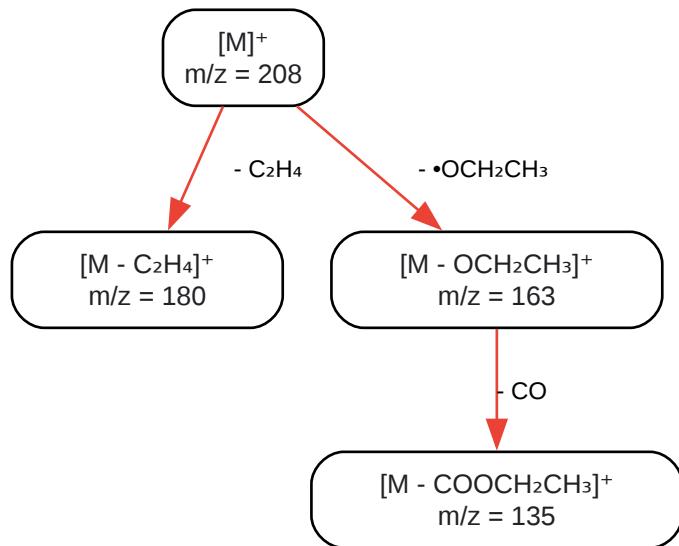
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules, which typically induces fragmentation, providing valuable structural information.

Predicted Mass Spectrum Data (Electron Ionization)

m/z	Proposed Fragment
208	$[M]^+$ (Molecular Ion)
180	$[M - C_2H_4]^+$ (McLafferty rearrangement)
163	$[M - OCH_2CH_3]^+$
135	$[M - COOCH_2CH_3]^+$
107	$[C_7H_7O]^+$

Fragmentation Pathway



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Caption: Predicted major fragmentation pathway for **Ethyl 2-ethoxy-4-methylbenzoate** under EI-MS.

The fragmentation of benzoate esters is well-documented.^{[6][7]} The molecular ion at m/z 208 is expected. A key fragmentation is the loss of an ethoxy radical (-•OCH₂CH₃) to form a stable acylium ion at m/z 163. Subsequent loss of carbon monoxide (CO) from this ion would yield a fragment at m/z 135. A McLafferty rearrangement could also lead to the loss of ethene (C₂H₄), resulting in an ion at m/z 180.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[8][9]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of **Ethyl 2-ethoxy-4-methylbenzoate**. The presented data, derived from fundamental principles and analysis of analogous structures, serves as a valuable reference for researchers. It is anticipated that experimental verification will align closely with these predictions. This detailed analysis underscores the power of modern spectroscopic techniques in the structural elucidation of novel organic compounds.

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